

# The Evolution of Lipid Nanoparticle Technology: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The journey of lipid nanoparticle (LNP) technology from a scientific curiosity to a cornerstone of modern medicine, exemplified by its critical role in the development of COVID-19 mRNA vaccines, represents a multi-decade evolution of materials science, biopharmaceutics, and nanotechnology. This in-depth guide provides a technical overview of the history, development, and core methodologies associated with LNP technology, offering a valuable resource for professionals in the field of drug development.

## A Historical Trajectory: From Liposomes to Advanced Nanocarriers

The genesis of LNP technology can be traced back to the 1960s with the discovery of liposomes, simple vesicles composed of a lipid bilayer enclosing an aqueous core.[1][2] These early discoveries laid the groundwork for encapsulating therapeutic agents, protecting them from degradation, and modifying their pharmacokinetic profiles.

A significant leap forward came with the development of cationic lipids in the late 1980s, enabling the encapsulation of negatively charged nucleic acids like DNA and RNA through electrostatic interactions.[3] This innovation opened the door for gene therapy and vaccine development applications. However, the positive charge of these early formulations often led to toxicity and rapid clearance from circulation.







The 1990s witnessed the advent of PEGylation, the process of attaching polyethylene glycol (PEG) to the surface of liposomes.[4] This "stealth" technology created a hydrophilic shield, reducing recognition by the immune system and significantly extending circulation times, thereby enhancing the likelihood of reaching the target tissue.[5]

Further innovation led to the development of Solid Lipid Nanoparticles (SLNs) in the early 1990s, where the liquid lipid core of liposomes was replaced with a solid lipid matrix.[6][7] This provided improved stability and controlled release of encapsulated drugs. To address limitations in drug loading capacity and potential drug expulsion from the crystalline solid lipid matrix of SLNs, Nanostructured Lipid Carriers (NLCs) were introduced in the late 1990s.[4][6] NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered lipid core that can accommodate a higher payload and offer better stability.[4][6]

The culmination of these advancements, coupled with the development of ionizable cationic lipids that are neutral at physiological pH and become positively charged in the acidic environment of endosomes, has led to the highly effective LNP systems used today for the delivery of nucleic acid-based therapeutics.[8]

## **Key Milestones in Lipid Nanoparticle Development**



| Year       | Milestone                                                             | Significance                                                                                            |  |
|------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|--|
| 1965       | Discovery of Liposomes                                                | The foundational discovery of self-assembling lipid vesicles, paving the way for drug encapsulation.[9] |  |
| 1978       | Development of Liposome-<br>mRNA Formulations                         | Early attempts to use liposomes for the delivery of messenger RNA.[9]                                   |  |
| 1989       | Development of Cationic LNP-mRNA Formulations                         | Introduction of positively charged lipids to effectively encapsulate and deliver mRNA.[9]               |  |
| 1995       | First FDA Approval of a<br>Liposomal Drug (Doxil®)                    | A landmark achievement demonstrating the clinical viability of lipid-based drug delivery systems.[1][9] |  |
| Late 1990s | Emergence of Nanostructured Lipid Carriers (NLCs)                     | An advancement over SLNs, offering improved drug loading and stability.[4]                              |  |
| 2018       | First FDA Approval of an siRNA-LNP Drug (Onpattro®)                   | The first approved therapeutic based on RNA interference, delivered via an LNP formulation.[6]          |  |
| 2020       | Emergency Use Authorization<br>of LNP-based COVID-19<br>mRNA Vaccines | A pivotal moment showcasing<br>the rapid development and<br>global impact of LNP<br>technology.[1]      |  |

# Comparative Physicochemical Properties of LNP Formulations







The choice of LNP formulation depends on the specific therapeutic application, and each type possesses distinct physicochemical properties. The following table summarizes typical characteristics of different LNP generations.



| LNP Type                                       | Typical<br>Lipid<br>Composit<br>ion                           | Size<br>Range<br>(nm) | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Key<br>Advantag<br>es                                                                | Key<br>Disadvant<br>ages                                                            |
|------------------------------------------------|---------------------------------------------------------------|-----------------------|---------------------------|----------------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Convention<br>al<br>Liposomes                  | Phospholip<br>ids (e.g.,<br>PC, PE),<br>Cholesterol           | 80 - 300              | -10 to -30                | 10 - 50<br>(hydrophilic<br>drugs)      | Biocompati<br>ble, can<br>carry both<br>hydrophilic<br>and<br>hydrophobi<br>c drugs. | Rapid<br>clearance,<br>potential<br>for drug<br>leakage.                            |
| PEGylated<br>Liposomes                         | Phospholip<br>ids,<br>Cholesterol<br>, PEG-lipid              | 100 - 200             | -20 to 0                  | 10 - 60                                | Extended circulation time, reduced immunoge nicity.                                  | Can trigger<br>anti-PEG<br>immune<br>response,<br>may hinder<br>cellular<br>uptake. |
| Solid Lipid<br>Nanoparticl<br>es (SLNs)        | Solid lipids (e.g., triglyceride s, fatty acids), Surfactants | 50 - 1000             | -5 to -40                 | 50 - 90<br>(lipophilic<br>drugs)       | Controlled release, improved stability.                                              | Lower drug loading capacity, potential for drug expulsion.                          |
| Nanostruct<br>ured Lipid<br>Carriers<br>(NLCs) | Solid lipids,<br>Liquid<br>lipids,<br>Surfactants             | 40 - 1000             | -10 to -50                | 60 - 95<br>(lipophilic<br>drugs)       | High drug loading capacity, reduced drug expulsion, good stability.                  | More<br>complex<br>formulation                                                      |



|        | Ionizable<br>cationic |          |             |      | High<br>encapsulati |            |
|--------|-----------------------|----------|-------------|------|---------------------|------------|
|        | lipid,                |          | Neutral at  |      | on                  | Potential  |
| Modern | Helper                |          | pH 7.4,     |      | efficiency          | for        |
| mRNA   | phospholipi           | 80 - 120 | becomes     | > 90 | for nucleic         | inflammato |
| LNPs   | d (e.g.,              |          | positive at |      | acids,              | ry         |
|        | DSPC),                |          | low pH      |      | efficient           | responses. |
|        | Cholesterol           |          |             |      | endosomal           |            |
|        | , PEG-lipid           |          |             |      | escape.             |            |
|        |                       |          |             |      |                     |            |

## **Detailed Experimental Protocols**

Reproducibility and scalability are critical in LNP development. The following sections provide detailed methodologies for key experiments in LNP preparation and characterization.

## Protocol 1: Liposome Preparation by Thin-Film Hydration

This classic method is widely used for preparing liposomes in a laboratory setting.

#### Materials:

- Lipids (e.g., DSPC, Cholesterol)
- Organic solvent (e.g., chloroform/methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes of desired pore size



- Lipid Dissolution: Dissolve the desired lipids in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.
- Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to create a thin, uniform lipid film on the inner surface of theflask.
- Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration: Add the aqueous buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film.
- Vesicle Formation: Agitate the flask by hand or on a vortex mixer to hydrate the lipid film and form multilamellar vesicles (MLVs).
- Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

## **Protocol 2: LNP Formulation using Microfluidics**

Microfluidic mixing offers precise control over LNP formation, leading to highly reproducible and scalable production.

#### Materials:

- Lipid mixture dissolved in ethanol (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid)
- Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., staggered herringbone micromixer)
- Syringe pumps
- Dialysis system for buffer exchange



- Solution Preparation: Prepare the lipid-ethanol solution and the nucleic acid-aqueous buffer solution separately.
- System Priming: Prime the microfluidic device with ethanol and then with the aqueous buffer to ensure no air bubbles are present in the channels.
- Mixing: Use syringe pumps to introduce the lipid-ethanol solution and the nucleic acidaqueous solution into the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing within the microchannels induces the self-assembly of the LNPs.
- Collection: Collect the resulting LNP suspension from the outlet of the microfluidic device.
- Buffer Exchange: Perform dialysis or tangential flow filtration to remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4).

## Protocol 3: LNP Characterization by Dynamic Light Scattering (DLS)

DLS is a fundamental technique for determining the size distribution and polydispersity of nanoparticles.

#### Materials:

- LNP suspension
- DLS instrument
- Cuvettes

- Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement, ensuring the sample is free of aggregates and dust.
- Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.



- Measurement: Place the cuvette containing the diluted LNP sample into the DLS instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
- Data Analysis: The software calculates the hydrodynamic diameter (size) and the polydispersity index (PDI) of the nanoparticles. A PDI value below 0.2 indicates a monodisperse and homogenous population.

## Protocol 4: Determination of mRNA Encapsulation Efficiency

This protocol uses a fluorescent dye-based assay to quantify the amount of mRNA encapsulated within the LNPs.

#### Materials:

- LNP-mRNA suspension
- RNA-binding fluorescent dye (e.g., RiboGreen®)
- Tris-EDTA (TE) buffer
- Triton X-100 (or other suitable detergent)
- Fluorometer or plate reader

- Standard Curve: Prepare a standard curve of the free mRNA in TE buffer with a known concentration range.
- Measurement of Free mRNA: Dilute the LNP-mRNA suspension in TE buffer and add the fluorescent dye. The fluorescence intensity corresponds to the amount of unencapsulated (free) mRNA.
- Measurement of Total mRNA: Dilute the LNP-mRNA suspension in TE buffer containing a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Add



the fluorescent dye. The fluorescence intensity corresponds to the total amount of mRNA (encapsulated + free).

• Calculation: Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA]  $\times$  100

## **Visualizing Key Pathways and Workflows**

To better understand the biological interactions and experimental processes involved in LNP technology, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape pathway of an LNP.





Click to download full resolution via product page

Caption: Experimental workflow for LNP formulation and characterization.

### Conclusion

The evolution of lipid nanoparticle technology is a testament to the power of interdisciplinary research. From the early concept of liposomes to the sophisticated, multi-component systems used for nucleic acid delivery today, LNPs have revolutionized the field of drug delivery. This



guide provides a foundational understanding of the history, key milestones, and practical methodologies that underpin this critical technology. As research continues to advance, the development of novel lipids, improved targeting strategies, and a deeper understanding of the biological interactions of LNPs will undoubtedly lead to even more transformative therapies for a wide range of diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Endosomal escape: A bottleneck for LNP-mediated therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytic Profiling of Cancer Cell Models Reveals Critical Factors Influencing LNP-Mediated mRNA Delivery and Protein Expression PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.insights.bio [cdn.insights.bio]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Evolution of Lipid Nanoparticle Technology: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181182#history-and-evolution-of-lipid-nanoparticle-technology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com